
Gliclazid-Verunreinigung D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gliclazide Impurity D, also known as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide, is a specified impurity of the oral hypoglycemic agent gliclazide. Gliclazide is used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin. Impurities like Gliclazide Impurity D are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Gliclazide Impurity D is chemically identified as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide. It shares a mechanism of action similar to gliclazide, targeting the β cell sulfonylurea receptor (SUR1). By binding to this receptor, Gliclazide Impurity D facilitates the closure of ATP-sensitive potassium channels, leading to the depolarization of β cells and subsequent insulin secretion from the pancreas.
Stability and Degradation Studies
Research indicates that Gliclazide Impurity D plays a crucial role in stability studies of gliclazide. For instance, various studies have utilized thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess the degradation of gliclazide under different stress conditions such as acidic and alkaline environments. These studies have shown that gliclazide is more susceptible to degradation compared to its analogs like glipizide, particularly under alkaline conditions .
Key Findings from Stability Studies:
- Degradation Rates : Gliclazide has been observed to degrade significantly under acidic conditions, with over 98% degradation noted in some studies .
- Analytical Methods : Advanced methods such as HPLC-UV have been developed for simultaneous determination of gliclazide and its impurities, including Gliclazide Impurity D, ensuring accurate quantification in pharmaceutical formulations .
Several case studies highlight the importance of monitoring Gliclazide Impurity D in commercial formulations:
- Stability Testing in Formulations : A study assessed the stability of gliclazide when combined with metformin under various pH conditions. Results indicated significant degradation rates for gliclazide, emphasizing the need for careful formulation strategies to enhance stability .
- Quality Control Assessments : In routine quality control processes, Gliclazide Impurity D was monitored alongside other impurities to ensure that all levels were compliant with pharmacopoeial standards. This practice is essential for maintaining the therapeutic efficacy and safety of gliclazide products .
Wirkmechanismus
Target of Action
Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.
Mode of Action
Gliclazide Impurity D binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .
Biochemical Pathways
The binding of Gliclazide Impurity D to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.
Pharmacokinetics
Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Result of Action
The primary result of the action of Gliclazide Impurity D is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .
Action Environment
The action of Gliclazide Impurity D, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially Gliclazide Impurity D .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gliclazide Impurity D involves several steps. One method starts with the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with 1,2-cyclopentane dicarboxylic anhydride to produce another intermediate. Finally, this intermediate is reduced to yield Gliclazide Impurity D .
Industrial Production Methods
In industrial settings, the production of Gliclazide Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the impurity during production .
Analyse Chemischer Reaktionen
Types of Reactions
Gliclazide Impurity D can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of different degradation products.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gliclazide Impurity A
- Gliclazide Impurity C
- Gliclazide Impurity F
Uniqueness
Gliclazide Impurity D is unique due to its specific chemical structure, which includes a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure differentiates it from other impurities and can influence its reactivity and interactions in pharmaceutical formulations .
Conclusion
Gliclazide Impurity D plays a crucial role in the pharmaceutical industry by helping to ensure the safety and efficacy of gliclazide. Understanding its synthesis, reactions, and applications is essential for the development of high-quality pharmaceutical products.
Biologische Aktivität
Gliclazide Impurity D (CAS Number: 1136426-19-1) is a notable impurity associated with the antidiabetic drug gliclazide, which is primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of gliclazide formulations. This article explores the biological activity, pharmacological implications, and potential therapeutic relevance of Gliclazide Impurity D, drawing on diverse sources and research findings.
Molecular Characteristics:
These properties indicate that Gliclazide Impurity D is structurally similar to gliclazide but may exhibit different pharmacokinetic and pharmacodynamic profiles.
Pharmacological Studies
-
In Vitro Studies:
- Research has shown that gliclazide and its impurities can affect glucose metabolism and insulin secretion. However, specific data on Gliclazide Impurity D's direct effects on these processes are scarce.
- A study highlighted that metabolites of gliclazide produced by gut microbiota could have improved pharmacological profiles compared to the parent drug, suggesting that impurities might also play a role in overall drug efficacy .
-
In Vivo Studies:
- Animal studies indicated that gliclazide's bioavailability can be influenced by gut microbiota, with implications for how impurities like Gliclazide Impurity D may alter therapeutic outcomes .
- Probiotic treatments have shown to modulate the absorption of gliclazide in healthy versus diabetic rats, indicating a complex interaction between drug impurities and gut health .
Clinical Relevance
- A systematic review compared gliclazide with other insulinotropic agents, noting variances in efficacy and safety profiles that could be partially attributed to impurities like Gliclazide Impurity D . This suggests that impurities may influence clinical outcomes and patient responses to treatment.
Regulatory Considerations
- The presence of impurities in pharmaceutical formulations raises concerns regarding their impact on drug quality and patient safety. Regulatory agencies require thorough characterization of all components, including impurities like Gliclazide Impurity D, to ensure consistent therapeutic effects .
Data Table: Comparative Analysis of Gliclazide and Gliclazide Impurity D
Property | Gliclazide | Gliclazide Impurity D |
---|---|---|
Molecular Formula | C15H21N3O3S | C15H20N2O3S |
Molecular Weight | 323.41 g/mol | 308.40 g/mol |
Purity | >95% | >95% |
Mechanism of Action | Insulin secretion stimulation | Unknown; potential modulation |
Clinical Relevance | Established antidiabetic agent | Limited data available |
Eigenschaften
CAS-Nummer |
1136426-19-1 |
---|---|
Molekularformel |
C15H20N2O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
PKQBPWYWZYXMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.